N-(4-iodophenyl)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by an iodine atom substituted at the para position of the aniline ring. While not naturally occurring, its structural features make it a valuable scaffold in medicinal chemistry for developing bioactive molecules and a useful building block for organic synthesis. Researchers utilize it in various scientific fields, including medicinal chemistry, materials science, and crystallography. [, , , , ]
N-(4-iodophenyl)benzamide is an organic compound characterized by its molecular formula and a molecular weight of 323.13 g/mol. This compound is a derivative of benzamide, where the phenyl ring is substituted with an iodine atom at the para position. It is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis.
N-(4-iodophenyl)benzamide falls under the category of benzamides, which are compounds containing a benzene ring attached to a carboxamide group. Its classification is significant in understanding its chemical behavior and potential reactivity in organic synthesis and medicinal applications.
The synthesis of N-(4-iodophenyl)benzamide can be accomplished through several established routes:
N-(4-iodophenyl)benzamide is capable of undergoing several types of reactions:
These reactions often require specific conditions, including temperature control and the presence of catalysts or bases to enhance reactivity.
The mechanism of action for N-(4-iodophenyl)benzamide largely depends on its application context:
N-(4-iodophenyl)benzamide has several notable applications:
N-(4-Iodophenyl)benzamide is an iodinated organic compound with the systematic IUPAC name N-(4-iodophenyl)benzamide and the molecular formula C₁₃H₁₀INO. It belongs to the benzamide class of compounds characterized by a benzene ring connected to a carboxamide group (-C(O)NH-). In this derivative, the amide nitrogen is specifically linked to a 4-iodophenyl group, creating a distinct molecular architecture with planar characteristics. The compound's structural identity is confirmed by its SMILES notation (O=C(NC₁=CC=C(I)C=C₁)C₂=CC=CC=C₂), which precisely encodes its atomic connectivity [2].
The crystalline structure of closely related N-(aryl)benzamides reveals that the amide group typically forms dihedral angles of 30-40° with the benzoyl ring while maintaining relative coplanarity between the two aromatic systems. For example, N-(2,4-dichlorophenyl)benzamide exhibits a dihedral angle of 33.0° between the amide group and benzoyl ring, with the aromatic rings themselves nearly coplanar (2.6° dihedral angle) [8]. This molecular geometry facilitates crystal packing through intermolecular hydrogen bonding, commonly forming chains via N-H···O interactions, as observed in similar benzamide structures [5] [8].
Table 1: Fundamental Chemical Identifiers of N-(4-Iodophenyl)benzamide
Property | Value | Source |
---|---|---|
CAS Registry Number | 52807-29-1 | [2] |
Molecular Formula | C₁₃H₁₀INO | [2] |
Molecular Weight | 323.13 g/mol | [2] |
IUPAC Name | N-(4-iodophenyl)benzamide | [2] |
Alternative Names | 4'-Iodobenzanilide; p-Iodobenzanilide | [10] |
Purity (Commercial) | 95% | [2] |
Synthetic routes to this compound typically involve condensation reactions between 4-iodoaniline and benzoyl chloride derivatives, or alternatively, through the reaction of 4-iodobenzoic acid with aniline derivatives using activating agents like phosphorus oxychloride. Similar methods have been employed for structurally related compounds such as N-(4-chlorophenylsulfonyl)-4-iodobenzamide [5]. The presence of the iodine atom introduces substantial molecular weight (contributing ~39% of total mass) and influences both the electronic properties and chemical reactivity of the aromatic ring.
Iodinated benzamides emerged as significant compounds in late 20th-century medicinal chemistry research, particularly during investigations into melanoma-targeting radiopharmaceuticals. The foundational work on benzamide derivatives for melanoma imaging began in the 1990s, with N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) identified as an early lead compound exhibiting affinity for melanin-producing tissues [3] [9]. This discovery spurred extensive structure-activity relationship (SAR) studies throughout the 1990s-2000s, positioning N-(4-iodophenyl)benzamide and its analogues as chemical precursors and structural templates for more complex derivatives.
The structural simplicity of N-(4-iodophenyl)benzamide belies its importance as a versatile synthetic intermediate. Its iodine atom serves as an excellent handle for further functionalization through modern transition-metal-catalyzed coupling reactions (e.g., Suzuki, Sonogashira, Heck reactions), enabling the construction of more complex molecular architectures. This chemical utility facilitated the development of numerous derivatives for biological evaluation, particularly in the context of cancer theranostics where radioactive isotopes of iodine (¹²³I, ¹²⁵I, ¹³¹I) could be incorporated [3] [9].
Table 2: Historical Evolution of Iodinated Benzamides in Medical Research
Time Period | Research Focus | Key Advancements |
---|---|---|
Early 1990s | Initial melanoma targeting | Identification of BZA as melanotropic agent |
Mid-late 1990s | Pharmacokinetic optimization | Development of IMBA with improved tumor-to-background ratios [9] |
2000s | Structure-activity relationship studies | Systematic evaluation of ¹²⁵I-benzamides in murine models [3] |
2010s-present | Multifunctional ligand development | Exploration for CA/AChE inhibition and hybrid molecules [7] |
The compound's role expanded beyond oncology with research into its potential as a pharmacophore component for enzyme inhibition. Recent investigations (2020s) have explored benzamide-sulfonamide hybrids incorporating structural elements of N-(4-iodophenyl)benzamide for inhibiting carbonic anhydrase (CA) and acetylcholinesterase (AChE) – enzymes relevant to glaucoma, epilepsy, and Alzheimer's disease [7]. These studies leverage the compound's aromatic stacking capability and hydrogen-bonding features that facilitate interactions with enzyme active sites.
The iodine atom in the para-position of the aniline ring confers distinctive physicochemical properties that profoundly influence the compound's behavior. Iodine is the largest stable halogen atom with an atomic radius of 133 pm and exhibits moderate electronegativity (2.66 on Pauling scale). This creates a unique electronic environment characterized by both inductive (-I) and mesomeric (+M) effects. The electron-withdrawing inductive effect slightly acidifies the amide N-H proton while the resonance donation impacts the aromatic ring's electron density, creating a subtle push-pull system that influences molecular polarization and dipole moments (typically ~2.5 D for similar structures) [5] [8].
In radiopharmaceutical applications, the iodine substituent serves as an isotope carrier for diagnostic and therapeutic radionuclides. The gamma-emitting ¹²³I (t₁/₂ = 13.2 h) and ¹²⁵I (t₁/₂ = 59.4 days) isotopes enable single-photon emission computed tomography (SPECT) imaging, while beta-emitting ¹³¹I (t₁/₂ = 8 days) provides therapeutic potential. Comparative biodistribution studies of iodinated benzamides revealed that structural modifications significantly impact tumor uptake and clearance kinetics. For instance, replacing the para-iodine with meta-iodine-4-methoxy (IMBA derivative) improved melanoma-to-background ratios eightfold at 1-hour post-injection compared to the parent BZA compound [9].
Table 3: Functional Advantages of Iodine in Benzamide Derivatives
Property Category | Advantage | Biological/Chemical Consequence |
---|---|---|
Electronic | Polarizable electron cloud | Enhanced π-π stacking with biological targets |
Steric | Large atomic volume | Improved hydrophobic pocket fitting in enzymes |
Synthetic | Oxidative stability; transition metal reactivity | Enables Pd-catalyzed coupling for complex derivatives |
Radiochemical | Versatile isotope incorporation | Theranostic applications in oncology |
Metabolic | Resistance to oxidative metabolism | Prolonged biological half-life |
The iodine atom significantly enhances lipophilicity, as measured by n-octanol/water partition coefficients (log P). While exact log P values for N-(4-iodophenyl)benzamide are not explicitly reported in the searched literature, analogous iodinated benzamides typically exhibit log P values ranging from 2.5-3.5 [9]. This moderate lipophilicity facilitates membrane permeability while still allowing reasonable clearance kinetics – a crucial balance for imaging agents requiring both target accumulation and background washout. The iodine atom also contributes to molecular weight and influences crystal packing through halogen bonding interactions, as evidenced in crystal structures where C-I···O contacts approach 3.5 Å [5] [8].
Beyond radiopharmacy, the electronic perturbations caused by the iodine substituent impact enzyme inhibition profiles. In carbonic anhydrase inhibitors, iodinated benzamide derivatives demonstrate nanomolar affinity (Ki = 4.07-37.16 nM) for isoforms hCA I and II, likely due to favorable interactions with hydrophobic regions of the enzyme active site [7]. Similarly, their acetylcholinesterase inhibitory activity (Ki = 8.91-34.02 nM) may relate to the iodine atom's influence on aromatic ring electron density, which modulates binding to the catalytic anionic site (CAS) of AChE [7].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 88411-77-2
CAS No.: 582-59-2
CAS No.: 203000-17-3